molecular formula C7H3Cl2N B13133571 4,5-Dichloro-2-ethynylpyridine

4,5-Dichloro-2-ethynylpyridine

Cat. No.: B13133571
M. Wt: 172.01 g/mol
InChI Key: YYNBYHNBABJYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-ethynylpyridine: is an organic compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . This compound is characterized by the presence of two chlorine atoms and an ethynyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-ethynylpyridine typically involves the halogenation of 2-ethynylpyridine. One common method is the reaction of 2-ethynylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Compounds with different functional groups replacing the chlorine atoms.

    Addition Products: Compounds with halogens or other groups added to the ethynyl group.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced forms of the compound.

Scientific Research Applications

4,5-Dichloro-2-ethynylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine atoms and an ethynyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

IUPAC Name

4,5-dichloro-2-ethynylpyridine

InChI

InChI=1S/C7H3Cl2N/c1-2-5-3-6(8)7(9)4-10-5/h1,3-4H

InChI Key

YYNBYHNBABJYEW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=N1)Cl)Cl

Origin of Product

United States

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